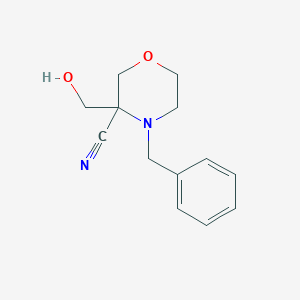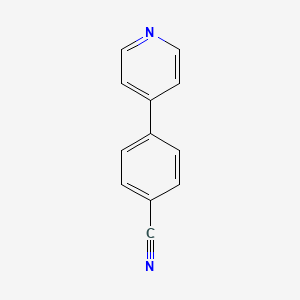![molecular formula C20H20F3N5O2 B2709140 2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine CAS No. 1396873-21-4](/img/structure/B2709140.png)
2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine: is a complex organic compound with a unique structure that includes a pyrazine ring, a trifluoromethyl group, and a piperazine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine typically involves multiple steps, starting with the preparation of the core pyrazine structure. The process often includes:
Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Piperazine Moiety: This is typically done through nucleophilic substitution reactions, where the piperazine ring is introduced to the pyrazine core.
Final Coupling: The azetidinone ring is then coupled to the existing structure using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, reduced alcohols, and other functionalized compounds depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown activity against certain types of cancer cells and is being explored as a potential anti-cancer agent.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine
- Pyrazino[2,3-f][1,10]phenanthroline derivatives
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
What sets 2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine apart from these similar compounds is its unique combination of functional groups and its specific structural arrangement. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
[1-(pyrazine-2-carbonyl)azetidin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O2/c21-20(22,23)15-2-1-3-16(10-15)26-6-8-27(9-7-26)18(29)14-12-28(13-14)19(30)17-11-24-4-5-25-17/h1-5,10-11,14H,6-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTOZGAEPUMGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2709057.png)
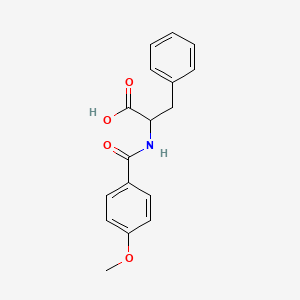
![8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2709060.png)
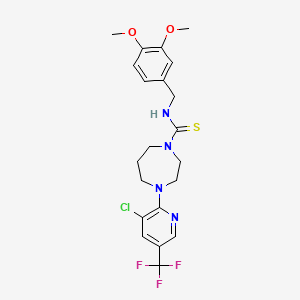

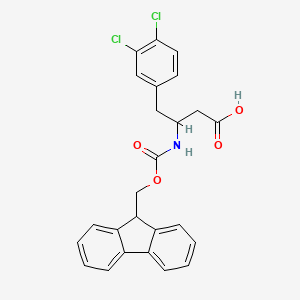

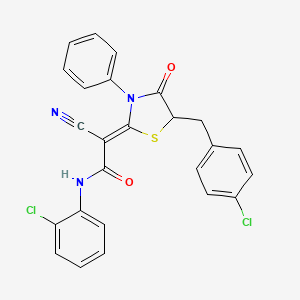
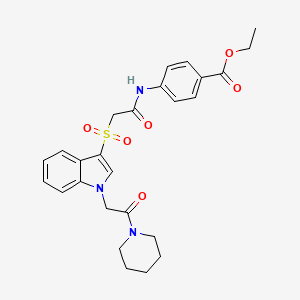

![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2709075.png)
![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE](/img/structure/B2709076.png)
